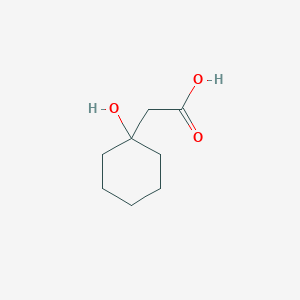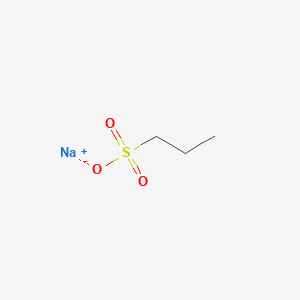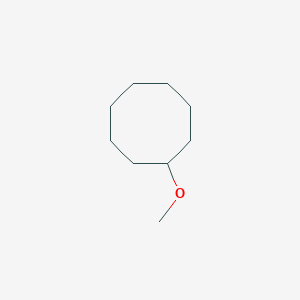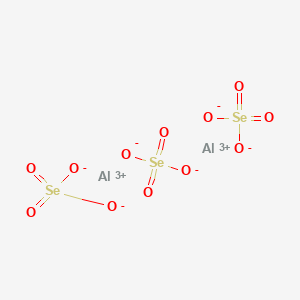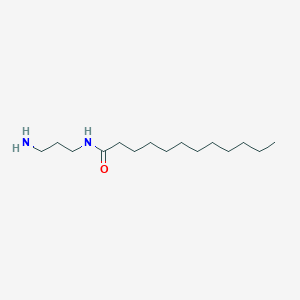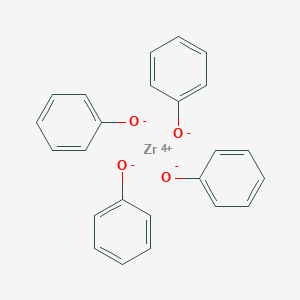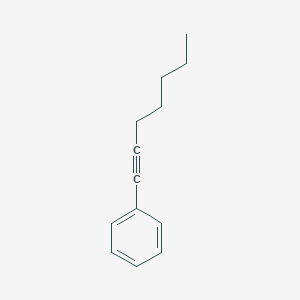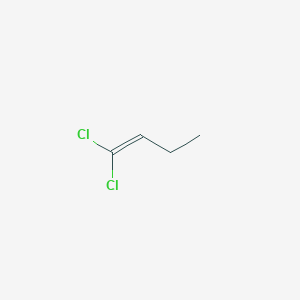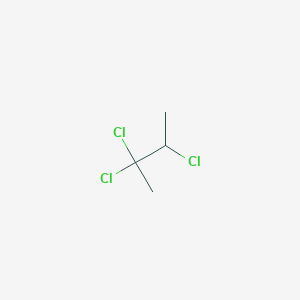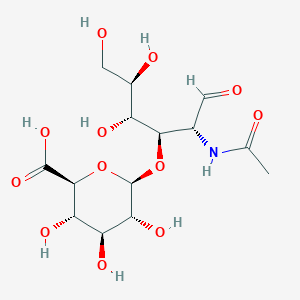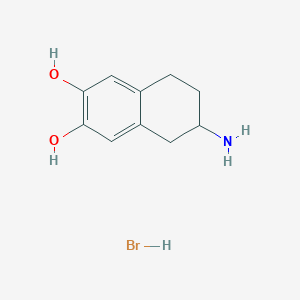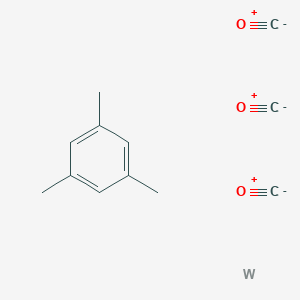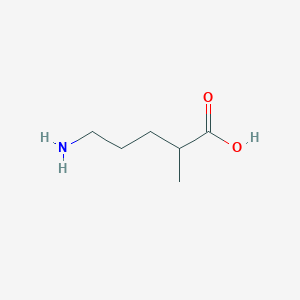
5-Amino-2-methyl-valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methyl-valeric acid, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in certain plants and microorganisms. It is structurally similar to the branched-chain amino acid valine but has an additional amino group. L-Norvaline has gained attention in the scientific community due to its potential therapeutic applications and its ability to enhance protein synthesis.
Mecanismo De Acción
5-Amino-2-methyl-valeric acid inhibits the activity of arginase, leading to an increase in arginine availability and subsequent nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.
Efectos Bioquímicos Y Fisiológicos
5-Amino-2-methyl-valeric acid has been shown to enhance protein synthesis and increase muscle growth in animal studies. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In addition, 5-Amino-2-methyl-valeric acid has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-2-methyl-valeric acid has several advantages for lab experiments, including its ability to enhance protein synthesis and increase muscle growth. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for 5-Amino-2-methyl-valeric acid research, including its potential therapeutic applications in cancer, diabetes, and neurological disorders. Further studies are needed to determine its safety and efficacy in humans and to optimize its dosing and administration. In addition, the development of novel synthesis methods and derivatives of 5-Amino-2-methyl-valeric acid may lead to improved therapeutic outcomes.
Métodos De Síntesis
5-Amino-2-methyl-valeric acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of valeric acid with ammonia and hydrogen gas under high pressure and temperature. Microbial fermentation involves the use of microorganisms such as Pseudomonas aeruginosa to produce 5-Amino-2-methyl-valeric acid from valine.
Aplicaciones Científicas De Investigación
5-Amino-2-methyl-valeric acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the activity of arginase, an enzyme that breaks down arginine, leading to an increase in nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
10483-16-6 |
|---|---|
Nombre del producto |
5-Amino-2-methyl-valeric acid |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
5-amino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
UTJLXEIPEHZYQJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN)C(=O)O |
SMILES canónico |
CC(CCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



